Benzene, [(3-phenyl-2-propenyl)thio]-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl]sulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHPZIJSLMHZSJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Benzene, 3 Phenyl 2 Propenyl Thio
Reactions Involving the Thioether Linkage
The sulfur atom in the thioether linkage is a key center of reactivity, primarily undergoing oxidation and bond cleavage reactions.
The oxidation of the thioether linkage in cinnamyl phenyl sulfide (B99878) can selectively yield either the corresponding sulfoxide (B87167) or sulfone, depending on the reaction conditions and the oxidant used. researchgate.netnih.gov The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net A variety of oxidizing agents have been employed for these transformations.
Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for the selective oxidation of sulfides to sulfoxides. nih.gov The reaction is often carried out in a suitable solvent like glacial acetic acid. Other reagents such as m-chloroperbenzoic acid (m-CPBA) are also effective. For the synthesis of sulfones, stronger oxidizing conditions or a stoichiometric excess of the oxidant are typically required. organic-chemistry.org
Interactive Data Table: Oxidation of Cinnamyl Phenyl Sulfide
| Oxidant | Product | Reaction Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Cinnamyl Phenyl Sulfoxide | Glacial Acetic Acid, Room Temp | nih.gov |
| m-Chloroperbenzoic Acid (m-CPBA) | Cinnamyl Phenyl Sulfoxide/Sulfone | Dichloromethane, 0°C to Room Temp | orientjchem.org |
| Potassium Permanganate (KMnO₄) | Cinnamyl Phenyl Sulfone | Acetone/Water, Heat | organic-chemistry.org |
The carbon-sulfur (C-S) bond in cinnamyl phenyl sulfide can be cleaved under various conditions, leading to functional group interconversions. rsc.org These cleavage reactions are valuable in synthetic organic chemistry for introducing new functional groups. For instance, visible-light-mediated photoredox catalysis can induce the cleavage of the C-S bond in benzylic thioethers to generate carbocations, which can then react with various nucleophiles. unipr.it
Transition-metal-free methods have also been developed for C-S bond cleavage, utilizing reagents like N-chlorosuccinimide (NCS) to access aryl aldehydes and dithioacetals from thioethers. rsc.orgmdpi.com The specific products obtained often depend on the substrate and the reaction conditions. mdpi.com
Reactions of the Aromatic Ring System
The phenyl group in cinnamyl phenyl sulfide is susceptible to electrophilic aromatic substitution and directed C-H functionalization reactions.
The thioether group (-S-R) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.org Although it is a deactivating group due to the electron-withdrawing inductive effect of the sulfur atom, the lone pairs of electrons on the sulfur can stabilize the cationic intermediate (arenium ion) through resonance, particularly when the electrophile attacks the ortho or para positions. youtube.comlibretexts.org This resonance stabilization is not possible for meta-attack. libretexts.org
Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on the phenyl ring of cinnamyl phenyl sulfide are expected to yield predominantly ortho- and para-substituted products.
Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating | Directing Effect |
| -SCH₃ (Thioether) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Deactivating | Meta |
| -OH (Hydroxyl) | Activating | Ortho, Para |
| -CH₃ (Alkyl) | Activating | Ortho, Para |
The thioether group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netrsc.org This strategy allows for the selective introduction of various functional groups at the ortho-position of the aromatic ring. Palladium and rhodium are common catalysts for these transformations. rsc.orgacs.org For example, thioether-directed C-H arylation can be achieved using palladium catalysts with suitable arylating agents. researchgate.netrsc.org This methodology provides a powerful tool for the synthesis of complex biaryl thioether derivatives. rsc.org
These reactions typically proceed through a cyclometalation pathway where the sulfur atom coordinates to the metal center, facilitating the activation of the ortho-C-H bond. nih.gov
Reactions of the Alkenyl Moiety
The carbon-carbon double bond in the 3-phenyl-2-propenyl (cinnamyl) group is a site for various addition reactions. masterorganicchemistry.com The double bond can undergo reactions such as hydrogenation, halogenation, and epoxidation.
For instance, catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon) would reduce the double bond to yield Benzene (B151609), [(3-phenylpropyl)thio]-. Addition of halogens like bromine (Br₂) would result in the formation of a dibromo adduct across the double bond. Epoxidation, for example with a peroxy acid like m-CPBA, would form an epoxide ring.
The reactivity of the double bond can be influenced by the adjacent sulfur atom and the phenyl group. The presence of these groups can affect the regioselectivity and stereoselectivity of addition reactions.
Addition Reactions to the Carbon-Carbon Double Bond (e.g., Hydrogenation, Halogenation)
The propenyl group's carbon-carbon double bond is susceptible to addition reactions, similar to other alkenes. The presence of the phenyl group and the thioether moiety can influence the reactivity and regioselectivity of these reactions.
Hydrogenation: The catalytic hydrogenation of the carbon-carbon double bond in Benzene, [(3-phenyl-2-propenyl)thio]- is expected to yield Benzene, [(3-phenylpropyl)thio]-. While specific studies on this exact molecule are not prevalent in the reviewed literature, the hydrogenation of related cinnamyl compounds is well-documented. For instance, the selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol or hydrocinnamaldehyde (B1666312) demonstrates that the double bond can be readily reduced, typically using catalysts such as palladium, platinum, or nickel. The conditions for such hydrogenations can be controlled to achieve selectivity for the double bond over the aromatic ring.
Table 1: Examples of Catalytic Hydrogenation of Cinnamyl Derivatives
| Substrate | Catalyst | Product | Reference |
| Cinnamaldehyde | Ru-Sn/Al2O3 | Cinnamyl alcohol | |
| Cinnamaldehyde | Pt/TiO2 | Cinnamyl alcohol | |
| Cinnamyl alcohol | Iron-based catalyst | 3-Phenylpropanol | nih.gov |
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of Benzene, [(3-phenyl-2-propenyl)thio]- is anticipated to proceed via an electrophilic addition mechanism. This would result in the formation of a dihalogenated derivative, specifically Benzene, [(2,3-dihalo-3-phenylpropyl)thio]-. The reaction likely proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. libretexts.orglibretexts.org The presence of the sulfur atom may influence the reaction rate and could potentially lead to side reactions under certain conditions, although detailed studies on this specific substrate are scarce.
Cycloaddition Reactions (e.g., Diels-Alder) with the Propenyl Unit
The propenyl unit in Benzene, [(3-phenyl-2-propenyl)thio]- can potentially act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition process. wikipedia.org For this to occur, it would react with a conjugated diene. The reactivity of the double bond as a dienophile is influenced by the electronic effects of its substituents. The phenyl group is weakly activating, while the thioether group can have a more complex influence.
Rearrangement Reactions (e.g., Claisen Rearrangement of Cinnamyl Thioethers)
One of the most significant transformations of Benzene, [(3-phenyl-2-propenyl)thio]- and related compounds is the thio-Claisen rearrangement, a figshare.comfigshare.com-sigmatropic rearrangement. This reaction is analogous to the well-known Claisen rearrangement of allyl aryl ethers. organic-chemistry.org In the case of cinnamyl thioethers, heating can induce a concerted rearrangement to form a substituted thiophene (B33073) derivative.
Recent research has demonstrated the successful application of cinnamyl thioethers in gold-catalyzed sulfonium-Claisen rearrangements. figshare.comnih.govresearchgate.net This method addresses the challenge of cinnamyl cation dissociation that has previously hampered such rearrangements. figshare.comnih.govresearchgate.net By employing specific bisphosphine ligands, researchers have been able to achieve highly enantioselective figshare.comfigshare.com-sigmatropic rearrangements, leading to the formation of valuable 1,4-dienes. nih.govresearchgate.net
Table 2: Gold-Catalyzed Enantioselective Sulfonium-Claisen Rearrangement of Cinnamyl Thioethers
| Cinnamyl Thioether Substrate | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 4-Fluorophenyl cinnamyl thioether | Au(I)/CyPF-Cy JosiPhos | Skipped 1,4-diene | 85 | 95 | nih.gov |
| 4-Methoxyphenyl cinnamyl thioether | Au(I)/DM-GarPhos | Skipped 1,4-diene | 78 | 92 | nih.gov |
| 2-Naphthyl cinnamyl thioether | Au(I)/CyPF-Cy JosiPhos | Skipped 1,4-diene | 82 | 93 | nih.gov |
This transformation is of significant synthetic utility as the resulting products can be further converted into optically active chromanones and 4H-chromenes. figshare.comnih.govresearchgate.net
Coordination Chemistry and Ligand Properties of Benzene, [(3-phenyl-2-propenyl)thio]-
The sulfur atom in the thioether linkage of Benzene, [(3-phenyl-2-propenyl)thio]- possesses lone pairs of electrons, making it a potential ligand for coordination to metal centers. Thioether ligands are classified as soft ligands and tend to form stable complexes with soft metal ions such as palladium(II), platinum(II), gold(I), and silver(I). wikipedia.org
The coordination of Benzene, [(3-phenyl-2-propenyl)thio]- to a metal center can occur in a monodentate fashion through the sulfur atom. The presence of the propenyl group offers the possibility of bidentate coordination, where both the sulfur atom and the carbon-carbon double bond coordinate to the metal. Such chelating modes of coordination are well-known for allylic thioether ligands and can influence the reactivity of both the ligand and the metal center.
While specific studies on the coordination chemistry of Benzene, [(3-phenyl-2-propenyl)thio]- are not extensively documented, the general principles of thioether coordination suggest that it can form a variety of coordination compounds. The properties of these complexes, such as their geometry, stability, and catalytic activity, would depend on the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions. For example, palladium(II) and platinum(II) complexes with thioether ligands have been extensively studied and have found applications in catalysis and materials science. acs.org The cinnamyl group itself can be part of a ligand system in organometallic complexes, such as in [Pd(IPr*OMe)(cin)Cl], where "cin" represents the cinnamyl ligand, which has shown high catalytic activity in cross-coupling reactions. organic-chemistry.org
Advanced Characterization Techniques in Research Contexts
Spectroscopic Methodologies for Structural Elucidation of Reaction Products
Spectroscopy is a cornerstone in the characterization of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules in solution. For "Benzene, [(3-phenyl-2-propenyl)thio]-," both ¹H and ¹³C NMR are crucial for confirming its synthesis and characterizing its reaction products.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The expected signals for the parent compound, cinnamyl phenyl sulfide (B99878), can be predicted based on the analysis of its constituent parts: the cinnamyl group and the phenylthio group. nsf.govrsc.org
Aromatic Protons: The protons on the two phenyl rings would typically appear in the downfield region of δ 7.0-7.5 ppm as complex multiplets, integrating to 10 hydrogens.
Vinylic Protons: The two protons on the carbon-carbon double bond of the propenyl chain are diastereotopic and would exhibit distinct signals. The proton closer to the phenyl group (C=CH-Ph) is expected around δ 6.3-6.6 ppm as a doublet, while the other vinylic proton (-S-CH=C) would appear slightly more upfield, around δ 6.1-6.4 ppm, as a doublet of triplets. The coupling between these two protons (³J) would be in the range of 15-16 Hz, characteristic of a trans configuration.
Allylic Protons: The methylene (B1212753) protons (-S-CH₂-) adjacent to the sulfur atom would appear as a doublet around δ 3.6-3.8 ppm, coupled to the adjacent vinylic proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For "Benzene, [(3-phenyl-2-propenyl)thio]-," distinct signals would be expected for each carbon atom.
The table below outlines the predicted chemical shifts for the primary structure, based on data from analogous compounds. core.ac.ukorganicchemistrydata.org
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenylthio Aromatic Carbons/Protons | 7.2 - 7.4 (m) | 126 - 136 |
| Cinnamyl Phenyl Carbons/Protons | 7.2 - 7.5 (m) | 126 - 137 |
| Vinylic CH (adjacent to Phenyl) | 6.3 - 6.6 (d, J ≈ 15 Hz) | 130 - 134 |
| Vinylic CH (adjacent to S-CH₂) | 6.1 - 6.4 (dt) | 125 - 129 |
| Allylic CH₂ (S-CH₂) | 3.6 - 3.8 (d) | 35 - 40 |
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign these signals and confirm the connectivity between protons and carbons, especially in more complex reaction products. mdpi.com
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. In the context of "Benzene, [(3-phenyl-2-propenyl)thio]-," electron ionization (EI) is a common technique that provides a characteristic fragmentation pattern, which serves as a molecular fingerprint.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₅H₁₄S, MW = 226.34 g/mol ). The fragmentation pattern can provide valuable structural information. whitman.edu Key expected fragments include:
Tropylium ion (m/z 91): A very common and stable fragment resulting from rearrangement and cleavage of the cinnamyl group. core.ac.uk
Phenyl cation (m/z 77): Arising from the cleavage of the phenyl groups. docbrown.info
Benzenethiol cation (m/z 110): From cleavage of the allyl-sulfur bond. nist.gov
Cinnamyl cation (m/z 117): Formed by the loss of the phenylthio radical.
Loss of the phenylthio group ([M-109]⁺): Cleavage of the C-S bond would result in a fragment at m/z 117.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which in turn provides the precise elemental formula, confirming that the correct product has been synthesized.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Significance |
|---|---|---|
| 226 | [C₁₅H₁₄S]⁺ | Molecular Ion Peak |
| 117 | [C₉H₉]⁺ | Cinnamyl Cation |
| 110 | [C₆H₅S]⁺ | Phenylthio Cation |
| 91 | [C₇H₇]⁺ | Tropylium Ion (rearranged from benzyl (B1604629) fragment) |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These two methods are often complementary, as some molecular vibrations are more prominent in one technique than the other. americanpharmaceuticalreview.com
For "Benzene, [(3-phenyl-2-propenyl)thio]-," the key vibrational modes would be:
Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ region. mdpi.com
Alkene C=C Stretch: The double bond in the propenyl chain would give rise to a characteristic band around 1600-1650 cm⁻¹. Conjugation with the phenyl ring may shift this frequency slightly. nih.gov
Aromatic C=C Stretch: The benzene rings exhibit characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene rings appear in the fingerprint region (675-900 cm⁻¹), providing information about the substitution pattern. A strong band around 965 cm⁻¹ is characteristic of the trans-disubstituted alkene. nist.gov
C-S Stretch: The carbon-sulfur bond stretch is typically weak and appears in the 600-800 cm⁻¹ range.
While IR spectroscopy relies on a change in the dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. Therefore, the symmetrical C=C stretching of the alkene and aromatic rings often produces a strong signal in the Raman spectrum. researchgate.netresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. "Benzene, [(3-phenyl-2-propenyl)thio]-" possesses a conjugated system extending from the phenyl ring across the propenyl double bond. This conjugation leads to characteristic π → π* transitions. msu.edu
Based on related structures, the absorption maximum (λmax) is expected to be significantly red-shifted compared to non-conjugated benzene (λmax ≈ 204 nm). The addition of the conjugated propenyl group to the phenyl ring typically shifts the λmax by 30-40 nm. libretexts.org Therefore, a strong absorption band is anticipated in the 250-290 nm range. The phenylthio group may also influence the electronic transitions, potentially causing further shifts or the appearance of additional absorption bands. bspublications.net
Chromatographic Techniques for Separation and Analysis of Reaction Mixtures
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and catalysts, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of organic compounds. For a relatively non-polar compound like "Benzene, [(3-phenyl-2-propenyl)thio]-," reversed-phase HPLC is the method of choice.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, where the non-polar stationary phase effectively retains the analyte. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds. qub.ac.uk
Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water is typically used as the eluent. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of components with different polarities.
Detection: A UV detector is highly effective for this compound due to the strong UV absorbance of the conjugated π-system. The detector would typically be set at the λmax of the compound (e.g., ~254 nm or a specific maximum determined by UV-Vis spectroscopy) to ensure high sensitivity. qub.ac.uk
HPLC is used not only to assess the purity of the final product but also to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry is an essential tool for the separation, identification, and quantification of volatile compounds that may arise from reactions involving "Benzene, [(3-phenyl-2-propenyl)thio]-." This technique is particularly valuable in mechanistic studies where the compound is subjected to specific reaction conditions, and the resulting product mixture needs to be characterized.
Table 1: Illustrative GC-MS Product Analysis from Reactions of Cinnamyl Phenyl Sulfide This table is based on described reaction pathways. Specific quantitative data and retention times are study-dependent.
| Product Type | Formation Pathway | Role of GC-MS |
| "α-insertion" products | Reaction with dichlorocarbene | Identification of specific isomers and structural confirmation via mass spectra. |
| Allylic rearrangement products | Rearrangement of intermediate sulfur ylids | Separation from other reactants and byproducts; structural elucidation. |
X-Ray Crystallography for Definitive Structural Confirmation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For "Benzene, [(3-phenyl-2-propenyl)thio]-," this technique provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry.
The crystal structure of cinnamyl phenyl sulfide has been successfully determined, and the corresponding crystallographic data have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making it available to the scientific community. rsc.org This deposition signifies that a single-crystal X-ray diffraction experiment was performed, yielding a detailed structural model of the molecule.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. The final output is a refined structural model that includes key geometric parameters.
Table 2: Typical Crystallographic Data Obtained from X-Ray Diffraction Analysis The following table represents the type of parameters determined in a crystallographic study. The specific values for "Benzene, [(3-phenyl-2-propenyl)thio]-" are contained within its deposited Crystallographic Information File (CIF).
| Parameter | Description | Importance |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the basic shape and symmetry of the unit cell. |
| Space Group | The specific symmetry group of the crystal. | Describes the symmetry operations that map the molecule onto itself within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. | Defines the size and shape of the repeating unit of the crystal lattice. |
| Z Value | The number of molecules per unit cell. | Relates the macroscopic crystal density to the molecular weight. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. | Confirms the connectivity and nature (single, double, etc.) of chemical bonds. |
| Bond Angles (°) ** | The angles formed by three connected atoms. | Defines the local geometry around each atom. |
| Torsion Angles (°) ** | The dihedral angles between four connected atoms. | Describes the conformation of the molecule, particularly around rotatable bonds. |
This definitive structural data is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.
Theoretical and Computational Investigations of Benzene, 3 Phenyl 2 Propenyl Thio
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
While a detailed molecular orbital analysis specifically for Benzene (B151609), [(3-phenyl-2-propenyl)thio]- is not extensively documented in dedicated studies, its electronic properties can be inferred from its constituent functional groups: the phenyl ring, the allyl group, and the thioether linkage. The electronic structure is fundamentally governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is expected to be largely localized on the sulfur atom and the π-systems of the phenyl and cinnamyl groups. The lone pairs of the sulfur atom are high in energy and contribute significantly to the HOMO, making the sulfur atom a primary site for electrophilic attack and oxidation. The π-orbitals of the aromatic ring and the allyl double bond will also contribute to the HOMO, creating a delocalized system.
The LUMO, conversely, is anticipated to be a π* antibonding orbital distributed over the phenyl and cinnamyl fragments. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In reactions involving this molecule, such as the formation of sulfonium (B1226848) ylides, the nature of these frontier orbitals dictates the interaction with other reagents like metal carbenes.
Table 1: Predicted General Characteristics of Frontier Orbitals for Benzene, [(3-phenyl-2-propenyl)thio]-
| Molecular Orbital | Primary Contributing Fragments | Expected Chemical Significance |
| HOMO | Sulfur lone pairs, Phenyl π-system, Allyl π-system | Site of electrophilic attack, oxidation, and interaction with electron-deficient species. |
| LUMO | Phenyl π-system, Allyl π-system | Site of nucleophilic attack and interaction with electron-rich species. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity, polarizability, and electronic transitions. |
Conformational Analysis and Energy Landscapes
The conformational flexibility of Benzene, [(3-phenyl-2-propenyl)thio]- is primarily dictated by the rotation around several single bonds. The key dihedral angles that define the conformational landscape are:
The C-S-C-C dihedral angle, describing the orientation of the cinnamyl group relative to the phenylthio moiety.
The Ph-S-C-C dihedral angle, defining the orientation of the phenyl group.
The S-C-C=C dihedral angle within the cinnamyl group.
The C-C-Ph dihedral angle, concerning the orientation of the phenyl group attached to the double bond.
Reaction Mechanism Predictions and Transition State Elucidation
A significant area where Benzene, [(3-phenyl-2-propenyl)thio]- has been the subject of theoretical investigation is in the context of the researchgate.netscribd.com-sigmatropic rearrangement of its corresponding sulfonium ylide. This reaction is a powerful method for carbon-carbon bond formation.
The general mechanism, often catalyzed by transition metal complexes (e.g., Rh(II), Cu(I)), proceeds as follows:
Ylide Formation: The sulfur atom of Benzene, [(3-phenyl-2-propenyl)thio]- acts as a nucleophile, attacking a metal carbene (generated from a diazo compound). This forms a transient sulfonium ylide intermediate.
researchgate.netscribd.com-Sigmatropic Rearrangement: The ylide then undergoes a concerted pericyclic rearrangement where the phenylthio group migrates from the sulfur atom to the adjacent carbon of the erstwhile ylide. This is the key bond-forming step.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the transition state of this rearrangement. These studies can predict the activation energies and the geometry of the transition state, which typically involves a five-membered cyclic arrangement. Theoretical calculations have been used to rationalize the diastereoselectivity observed in these reactions. For instance, in the reaction with (-)-menthyl α-diazoacetate, a diastereomeric excess is observed, which can be explained by analyzing the energies of the competing transition states leading to the different diastereomers. researchgate.netresearchgate.net
The reaction is a benchmark transformation, and computational insights have guided the development of more efficient and stereoselective catalysts for this process. epdf.pub
Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of Benzene, [(3-phenyl-2-propenyl)thio]- can be predicted using DFT calculations, often with good accuracy. The predicted spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, the vinylic protons of the propenyl group, and the methylene (B1212753) protons adjacent to the sulfur atom. The coupling constants between these protons can also be calculated to aid in structural elucidation.
IR Spectroscopy: The infrared spectrum is determined by the vibrational modes of the molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. For Benzene, [(3-phenyl-2-propenyl)thio]-, characteristic IR absorption bands would be expected for C-H stretching of the aromatic and vinylic groups, C=C stretching of the aromatic rings and the allyl double bond, and C-S stretching.
UV-Vis Spectroscopy: The electronic absorption spectrum in the UV-Vis region is governed by electronic transitions, primarily π → π* transitions within the aromatic rings and the conjugated system of the cinnamyl group. Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra and can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The spectrum of Benzene, [(3-phenyl-2-propenyl)thio]- is expected to be dominated by strong absorptions characteristic of these extended π-systems.
While specific simulated spectra for this molecule are not published, the methodologies are well-established for organosulfur and aromatic compounds.
Table 2: Expected Spectroscopic Features of Benzene, [(3-phenyl-2-propenyl)thio]-
| Spectroscopy | Expected Key Features |
| ¹H NMR | Signals in the aromatic region (7-8 ppm), vinylic region (6-7 ppm), and aliphatic region (3-4 ppm for CH₂-S). |
| ¹³C NMR | Signals for aromatic carbons, vinylic carbons, and the aliphatic carbon attached to sulfur. |
| IR | Aromatic and vinylic C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1600 cm⁻¹, ~1450-1500 cm⁻¹), C-S stretching. |
| UV-Vis | Strong π → π* transitions characteristic of the phenyl and cinnamyl chromophores. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. While no specific QSPR studies have been reported for Benzene, [(3-phenyl-2-propenyl)thio]-, the general principles of QSPR are applicable to this and other organosulfur compounds.
The goal of a QSPR study would be to develop a mathematical model that can predict a specific property (e.g., boiling point, solubility, chromatographic retention time) based on a set of calculated molecular descriptors. For a molecule like Benzene, [(3-phenyl-2-propenyl)thio]-, relevant descriptors would likely include:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic structure (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges).
Such models, once developed and validated with a diverse set of related organosulfur compounds, could be used to estimate the properties of new, unsynthesized molecules, thereby guiding experimental efforts.
Based on the conducted research, there is insufficient publicly available scientific literature to provide detailed information on the specific applications of "Benzene, [(3-phenyl-2-propenyl)thio]-" in advanced materials science and catalysis as outlined in the user's request. Searches for its role in polymer science, including free radical and step-growth polymerization, and its application in organic electronics yielded no specific research findings or data.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified sections and subsections. The compound, with CAS No. 5848-60-2, is listed in chemical databases, but its specific applications and properties relevant to the requested topics are not documented in the available search results. lookchem.comappchemical.com
To provide a comprehensive and accurate article as requested, dedicated scientific research on "Benzene, [(3-phenyl-2-propenyl)thio]-" focusing on its polymerization behavior and electronic properties would be required.
Potential Applications in Advanced Materials Science and Catalysis
Precursor in the Synthesis of Novel Heterocyclic Systems
The structural framework of cinnamyl phenyl sulfide (B99878) offers intriguing possibilities as a precursor for the synthesis of various sulfur-containing heterocyclic compounds. The reactivity of the cinnamyl group, coupled with the presence of the phenylthio moiety, can be exploited through several synthetic strategies to construct complex ring systems.
One of the most promising potential pathways involves the thio-Claisen rearrangement , a well-established rsc.orgrsc.org-sigmatropic rearrangement for allyl aryl sulfides. tandfonline.comwikipedia.orgacs.org In this reaction, heating of an allyl aryl sulfide induces the migration of the allyl group from the sulfur atom to the ortho-position of the aromatic ring, followed by tautomerization to yield an o-allylthiophenol. In the case of cinnamyl phenyl sulfide, this rearrangement would be expected to produce o-(1-phenyl-2-propenyl)thiophenol. This intermediate, possessing both a nucleophilic thiol group and an adjacent reactive alkene, is a prime candidate for subsequent intramolecular cyclization reactions.
Depending on the reaction conditions and the specific reagents employed, this intermediate could potentially be converted into various heterocyclic systems, as outlined in the table below.
Table 1: Potential Heterocyclic Systems from Cinnamyl Phenyl Sulfide via Thio-Claisen Rearrangement
| Heterocyclic System | Potential Synthetic Approach from o-(1-phenyl-2-propenyl)thiophenol |
| Thiochromans | Acid-catalyzed intramolecular hydrothiolation of the double bond. |
| Dihydrobenzothiophenes | Radical-induced cyclization or transition metal-catalyzed intramolecular hydrothiolation with anti-Markovnikov selectivity. |
| Thiochromenes | Oxidation to the corresponding disulfide followed by intramolecular cyclization. |
Another potential, albeit less direct, route to heterocyclic systems involves the initial oxidation of the sulfide to a sulfoxide (B87167). The resulting cinnamyl phenyl sulfoxide could then undergo a Pummerer rearrangement . wikipedia.orgtcichemicals.comsemanticscholar.org This reaction, typically promoted by an acid anhydride, transforms a sulfoxide into an α-acyloxythioether. The subsequent manipulation of the resulting functional groups could open pathways to various heterocyclic structures.
Future Research Directions and Emerging Perspectives
Development of Highly Efficient and Sustainable Synthetic Routes
While methods for synthesizing thioethers are known, a key future direction is the development of synthetic protocols that align with the principles of green chemistry. researchgate.netnih.gov Research should focus on maximizing atom economy, utilizing renewable feedstocks, employing benign solvents, and minimizing energy consumption. nih.gov
Key areas for investigation include:
Thiol-Ene "Click" Chemistry: The radical-mediated thiol-ene reaction is a powerful tool for forming carbon-sulfur bonds with high efficiency and minimal byproducts. rsc.org Future studies could optimize the photo- or thermal-initiated reaction between thiophenol and cinnamyl derivatives. researchgate.net Exploring the use of recyclable, green solvents like deep eutectic solvents (DESs) could further enhance the sustainability of this approach. semanticscholar.org
Catalyst Innovation: Developing novel, non-precious metal catalysts or even metal-free conditions for the synthesis is a critical goal. pharmatutor.orgorganic-chemistry.org For instance, methods using simple promoters like Rongalite under mild, base-free conditions offer an environmentally friendly alternative to traditional transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org
Flow Chemistry: To move from laboratory-scale synthesis to scalable production, the application of flow chemistry should be explored. Continuous flow reactors can enable ultrafast, highly efficient photo-click thiol-ene reactions, improving safety, control, and productivity. rsc.org
| Synthetic Strategy | Key Advantages | Potential Research Focus |
| Radical Thiol-Ene Reaction | High atom economy, mild conditions, "click" reactivity. nih.govrsc.org | Optimization in green solvents (e.g., DESs), development of novel, low-energy initiators. semanticscholar.org |
| Metal-Free C-S Coupling | Avoids toxic and expensive transition metals. pharmatutor.orgorganic-chemistry.org | Exploring direct dehydrogenative coupling of thiophenol and cinnamyl hydrocarbons. mdpi.com |
| Flow Chemistry Synthesis | High scalability, enhanced safety, precise reaction control, increased productivity. rsc.org | Design and optimization of a continuous flow reactor for the photo-initiated thiol-ene synthesis. |
Exploration of Undiscovered Reactivity and Transformation Pathways
The unique combination of functional groups in Benzene (B151609), [(3-phenyl-2-propenyl)thio]- suggests a rich and underexplored reactive landscape. Future research should aim to uncover and control novel chemical transformations.
Selective Oxidation: The thioether linkage is susceptible to oxidation. A significant research avenue is the chemoselective oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. britannica.com Utilizing environmentally benign oxidants like hydrogen peroxide in conjunction with solid oxide catalysts could allow for selective oxidation without affecting the electron-rich double bond. acs.orgnih.gov Such transformations are valuable as they dramatically alter the electronic properties and reactivity of the molecule.
Thio-Claisen Rearrangement: The oxygen analogue of this compound, allyl phenyl ether, famously undergoes the Claisen rearrangement to form o-allylphenol. libretexts.orgacs.org The corresponding thio-Claisen rearrangement is a known but less-explored reaction that could transform Benzene, [(3-phenyl-2-propenyl)thio]- into a substituted thiophenol, providing a powerful tool for molecular rearrangement.
Radical-Mediated Transformations: The allyl sulfide (B99878) moiety can participate in addition-fragmentation transfer (AFT) chemistry, a form of dynamic covalent bond exchange initiated by radicals. digitellinc.com Investigating the initiation of this process through non-traditional stimuli, such as ultrasound, could lead to novel mechanically responsive materials. digitellinc.com Thiyl radicals are versatile intermediates that can also be used to initiate complex cyclization cascades. nih.govdundee.ac.uk
Transition Metal Catalysis: The allylic group can be activated by transition metals like palladium to form π-allyl intermediates. acs.orgacs.org Exploring the catalytic functionalization of these intermediates could open pathways to a wide array of new derivatives.
Advanced Characterization of Transient Intermediates and Reaction Mechanisms
A deeper understanding of the reaction mechanisms is essential for controlling the outcomes of the transformations described above. Modern analytical and computational techniques can provide unprecedented insight into the transient species that govern these reactions.
Future mechanistic studies should focus on:
Spectroscopic Detection of Radicals: For reactions involving radical intermediates, such as the thiol-ene synthesis or AFT processes, advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to directly observe and characterize the transient thiyl radicals. organic-chemistry.orgnih.gov
In-Situ Reaction Monitoring: Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor reaction progress and identify short-lived intermediates, such as the proposed π-allyl palladium complexes in catalytic reactions. acs.org
Computational Modeling: Density Functional Theory (DFT) calculations are indispensable for mapping potential energy surfaces, identifying transition states, and calculating the energies of intermediates. dntb.gov.uascielo.org.mx This approach would be crucial for elucidating the concerted pathway of the thio-Claisen rearrangement and for understanding the regioselectivity of various addition reactions. researchgate.net
Computational Design and Prediction of Novel Derivatives with Enhanced Properties
Computational chemistry offers a powerful predictive tool for designing novel derivatives of Benzene, [(3-phenyl-2-propenyl)thio]- with tailored properties before their synthesis, saving significant time and resources.
Structure-Property Relationships: By systematically modifying the parent structure—for example, by adding electron-donating or electron-withdrawing groups to the aromatic rings—and calculating key electronic and physical properties, quantitative structure-property relationship (QSPR) models can be developed. researchgate.netnih.gov
Prediction of Optical and Electronic Properties: DFT and other quantum chemical methods can be used to predict properties such as the HOMO-LUMO gap, molecular electrostatic potential, polarizability, and UV-Visible absorption spectra. dntb.gov.uascielo.org.mx This allows for the in-silico screening of candidates for applications in electronics and optics.
Materials by Design: This computational approach can guide the synthesis of derivatives intended for specific material applications. For example, molecules can be designed to maximize molar refraction and promote dense intermolecular packing to achieve ultrahigh refractive indices for advanced optical polymers. researchgate.net
| Derivative Substitution | Predicted Property Change | Potential Application |
| Electron-withdrawing groups (e.g., -NO₂, -CN) on phenyl ring | Lowered HOMO/LUMO energies, increased electrophilicity | Electronic materials, sensors |
| Electron-donating groups (e.g., -OCH₃, -NH₂) on phenyl ring | Increased nucleophilicity of the ring, altered redox potential of sulfur | Polymer building blocks, antioxidant materials |
| Extension of π-conjugation (e.g., naphthyl instead of phenyl) | Red-shifted UV-Vis absorption, modified optical properties | Dyes, optical materials |
| Introduction of hydrogen-bonding groups (e.g., -OH, -NH₂) | Increased intermolecular forces, higher density in solid state | High refractive index materials, self-assembling systems |
Integration of Benzene, [(3-phenyl-2-propenyl)thio]- into Multifunctional Material Systems
The unique chemical functionalities of Benzene, [(3-phenyl-2-propenyl)thio]- make it an attractive building block for the creation of advanced functional materials. acs.orgnih.gov
Emerging applications to be explored include:
High Refractive Index Polymers: Sulfur-containing aromatic compounds are known to exhibit high refractive indices. acs.org Polymerizing derivatives of Benzene, [(3-phenyl-2-propenyl)thio]- could lead to the development of novel poly(phenylene thioether)s with excellent optical transparency and high refractive indices for use in lenses, optical films, and coatings. researchgate.netacs.org
Stimuli-Responsive Materials: The thioether group can be oxidized by reactive oxygen species (ROS), leading to a significant change in polarity. chemrxiv.org This property can be harnessed to create ROS-responsive materials for targeted drug delivery, where a polymer carrier containing this moiety breaks down selectively in diseased tissues with high ROS concentrations. chemrxiv.org
Dynamic and Recyclable Polymers: By leveraging the dynamic nature of the allyl sulfide bond through AFT chemistry, this compound could be incorporated as a comonomer to create recyclable vinyl polymers and self-healing materials. digitellinc.com
Heavy Metal Sensors and Scavengers: The strong affinity of sulfur for heavy metal ions like mercury (Hg²⁺) is well-known. researchgate.net By incorporating this molecule into polymer networks or onto surfaces, materials could be designed for the selective sensing and removal of toxic heavy metals from aqueous environments. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzene, [(3-phenyl-2-propenyl)thio]-?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a thiol derivative (e.g., benzenethiol) and an allylic halide. For example, reacting 3-phenyl-2-propenyl bromide with benzenethiol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via column chromatography using ethyl acetate/cyclohexane/methanol (3:1:0.1) is effective for isolating the product .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR should show resonances for the allylic protons (δ 5.0–6.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). The thioether (-S-) group does not split signals but influences chemical shifts .
- Mass Spectrometry : Electron ionization (EI-MS) should display a molecular ion peak matching the molecular weight (C₁₅H₁₄S: 226.3 g/mol). Fragmentation patterns may include loss of the allyl group (m/z 108) .
- FT-IR : A weak C-S stretch near 600–700 cm⁻¹ confirms the thioether bond .
Advanced Research Questions
Q. How to resolve contradictions in spectral data for thioether-containing aromatic compounds?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolves ambiguities in NMR assignments by providing precise bond lengths and angles .
- 2D NMR (COSY, HSQC) : Clarifies coupling between allylic and aromatic protons .
- High-Resolution MS : Differentiates isobaric interferences (e.g., C₁₅H₁₄S vs. C₁₄H₁₀O₂S) .
Q. What computational methods predict the electronic properties of [(3-phenyl-2-propenyl)thio]benzene?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps, revealing electron-rich regions at the sulfur atom and allyl group .
- Molecular Docking : Simulate interactions with metal cations (e.g., Ag⁺) to assess coordination potential, leveraging sulfur’s lone pairs .
Q. How does the stability of this compound vary under thermal or oxidative conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Predict decomposition temperatures (e.g., ~533°C for analogous thioethers) .
- Oxidative Stability : Expose to H₂O₂ or O₃; monitor via GC-MS for sulfoxide/sulfone byproducts (retention time shifts) .
Q. What strategies optimize solvent selection for solubility studies?
- Methodological Answer :
- Hansen Solubility Parameters : Prioritize solvents with similar δ values (e.g., toluene: δD=18.0, δP=1.4, δH=2.0) .
- Empirical Testing : Use a gradient of hexane/ethyl acetate to determine optimal crystallization conditions .
Research Applications
Q. How can this compound be applied in materials science?
- Methodological Answer :
- Photoluminescence Studies : Incorporate into benzo thio crown ethers to study metal ion sensing (e.g., Ag⁺, Hg²⁺) via fluorescence quenching .
- Polymer Modification : Graft onto polystyrene backbones via thiol-ene "click" chemistry to enhance thermal stability .
Q. What are the challenges in scaling up synthesis for reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
